N-Methylhomopiperazine

Vue d'ensemble

Description

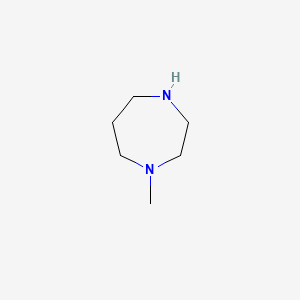

N-Methylhomopiperazine is an organic compound with the chemical formula C₆H₁₄N₂. It is a cyclic secondary amine characterized by its methyl and piperazine functional groups. This compound is known for its applications in pharmaceutical research and drug development .

Méthodes De Préparation

N-Methylhomopiperazine can be synthesized through various methods. One efficient process involves the cyclization of N-β-hydroxyethyl-N-methyl-1,3-propanediamine over a Cu-Cr-Mg/γ-Al₂O₃ catalyst in a fixed-bed reactor. This method yields this compound with a yield of 66% . Another method involves the catalytic cyclohydration of N-(2-cyanoethyl)-N-methyl-ethylenediamine over a Raney nickel or Raney cobalt catalyst . Industrially, this compound can be produced by reacting diethanolamine and methylamine at high pressure and temperature .

Analyse Des Réactions Chimiques

N-Methylhomopiperazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: It undergoes substitution reactions with diazonium salts to form 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes.

Common reagents used in these reactions include diazonium salts, Raney nickel, and Raney cobalt catalysts. Major products formed from these reactions include various substituted diazepanes and amine derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

N-Methylhomopiperazine is utilized in the design and synthesis of various pharmaceutical compounds. It serves as a versatile building block for creating drugs with enhanced biological activity and selectivity. Recent studies have highlighted its incorporation into multi-target inhibitors, particularly for neurodegenerative diseases.

Dual Monoamine Oxidase and Acetylcholinesterase Inhibitors

Research has demonstrated that N-methylpiperazine derivatives can act as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE). A study synthesized several N-methylpiperazine chalcones which exhibited significant inhibitory activity against MAO-B and AChE, suggesting their potential as therapeutic agents for Alzheimer's disease. For instance, compound 2k showed a reversible competitive inhibition of MAO-B with an IC50 value of 0.71 μM, while also inhibiting AChE with an IC50 of 8.10 μM .

Anticancer Activity

This compound has been explored in the context of anticancer drug development. The compound's ability to enhance water solubility and target affinity has been leveraged in designing kinase inhibitors that show promise against various cancer types. The incorporation of N-methylpiperazine into these structures helps to improve pharmacokinetic properties, thereby enhancing therapeutic efficacy .

Neuropharmacological Applications

The neuropharmacological potential of this compound is significant, particularly concerning its ability to penetrate the blood-brain barrier (BBB). This characteristic makes it an attractive candidate for developing treatments for neurological disorders.

Treatment of Neurodegenerative Diseases

Studies indicate that compounds derived from N-methylpiperazine may be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The dual inhibition mechanism allows for improved cholinergic signaling while reducing oxidative stress through MAO inhibition .

Chemical Intermediate in Synthesis

This compound is not only important for its direct pharmacological applications but also serves as a critical intermediate in the synthesis of other pharmaceuticals.

Antibiotics and Antiviral Agents

It is utilized in the synthesis of third-generation antibiotics such as Ofloxacin and Levofloxacin, which are crucial in treating bacterial infections. Additionally, it plays a role in developing antiviral medications, including those targeting HIV .

Agricultural Chemicals and Plastics

Beyond pharmaceuticals, this compound finds applications in agricultural chemicals and the production of plastics and rubber products. Its properties as a selective solvent make it valuable in extracting aromatic hydrocarbons from mixtures .

Case Studies and Experimental Findings

The following table summarizes key findings from recent studies on this compound derivatives:

| Compound | Target Enzyme | IC50 (μM) | Selectivity Index | Notes |

|---|---|---|---|---|

| 2k | MAO-B | 0.71 | 56.34 | Reversible inhibitor |

| 2n | AChE | 4.32 | - | Multi-target inhibitor |

| 2o | MAO-B/AChE | 1.19-3.87 | - | Exhibited significant inhibition |

These findings illustrate the potential of this compound derivatives as multi-target inhibitors with promising therapeutic applications.

Mécanisme D'action

The mechanism of action of N-methylhomopiperazine involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of antiallergic agents, it inhibits the 5-lipoxygenase pathway, reducing the production of leukotrienes, which are mediators of allergic reactions .

Comparaison Avec Des Composés Similaires

N-Methylhomopiperazine can be compared with similar compounds such as:

N-Methylpiperazine: Both compounds are used as building blocks in organic synthesis, but this compound has a seven-membered ring structure, while N-methylpiperazine has a six-membered ring.

Homopiperazine: This compound lacks the methyl group present in this compound, leading to different chemical properties and reactivity.

This compound is unique due to its specific structural features and the resulting chemical and biological activities.

Activité Biologique

N-Methylhomopiperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological evaluations, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

This compound is a derivative of piperazine, characterized by the addition of a methyl group to the nitrogen atom. The structural modification enhances its interaction with various biological targets. The synthesis of this compound involves straightforward methods that can be adapted to produce various derivatives with tailored properties for specific biological activities.

1. Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity, particularly against Plasmodium falciparum, the causative agent of malaria. In a study involving various synthesized compounds, N-methylpiperazine derivatives demonstrated promising in vitro activity with IC50 values ranging from 22.61 to >5,000 nM against different strains of P. falciparum . Notably, some derivatives exhibited enhanced activity compared to standard treatments like chloroquine.

2. Enzyme Inhibition

Recent research has focused on the dual inhibition of monoamine oxidase (MAO) and acetylcholinesterase (AChE) by N-methylpiperazine chalcones. These compounds showed selective inhibition with IC50 values indicating potent activity against both enzymes, which are relevant in neurodegenerative diseases like Alzheimer's . For instance, compound 2b exhibited an AChE inhibition IC50 of 2.26 μM, highlighting the potential of N-methylpiperazine derivatives as multi-target inhibitors.

3. Antidepressant and Anxiolytic Effects

The structural similarity of this compound to other psychoactive compounds suggests potential antidepressant and anxiolytic effects. Research indicates that modifications at the piperazine moiety can influence the pharmacological profile, potentially leading to compounds with reduced side effects compared to traditional anxiolytics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. Studies have shown that:

- Substituent Positioning: The position of substituents on the phenyl ring attached to piperazine significantly affects potency. For example, para-substituted fluorine enhances activity compared to ortho-substituents .

- Linker Length: Variations in the carbon linker between piperazine and phenyl groups can modulate biological activity, with specific configurations yielding better results .

Case Study 1: Antimalarial Activity

In a comparative study of various N-methylpiperazine derivatives against P. falciparum, compounds were synthesized and tested for their antimalarial efficacy. The most effective derivatives showed IC50 values significantly lower than those of existing antimalarial drugs, suggesting a new avenue for drug development in malaria treatment .

Case Study 2: Neuroprotective Agents

The synthesis of N-methylpiperazine chalcones aimed at developing dual MAO-B/AChE inhibitors has shown promise in treating Alzheimer's disease. The ability to inhibit both enzymes simultaneously could provide a synergistic effect in neuroprotection .

Propriétés

IUPAC Name |

1-methyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8-5-2-3-7-4-6-8/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHRAKUEZPSMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80281294 | |

| Record name | N-Methylhomopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4318-37-0 | |

| Record name | 4318-37-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylhomopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylhomopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of N-Methylhomopiperazine?

A: this compound, also known as 1-Methyl-1,4-diazepane, has the molecular formula C6H14N2 and a molecular weight of 114.19 g/mol. While specific spectroscopic data is not provided in the provided research excerpts, its structure can be characterized by techniques like NMR and IR spectroscopy. [, ]

Q2: How does this compound influence the properties of metal complexes in terms of DNA and protein interactions?

A: Research shows that incorporating this compound, particularly when modified with an anthracenyl group, into ruthenium (II) arene complexes significantly enhances their binding affinity to DNA. [] This is attributed to the anthracenyl moiety intercalating between DNA base pairs, while the this compound contributes to hydrophobic interactions. [] Similar enhanced binding affinities are observed with Bovine Serum Albumin (BSA), further supporting the role of this compound in promoting hydrophobic interactions with biomolecules. []

Q3: Are there any catalytic applications of this compound-containing compounds?

A: Yes, this compound is a key structural element in ligands used for aluminum-salen complexes. These complexes act as bifunctional Lewis acid-base catalysts, effectively facilitating the synthesis of cyclic carbonates from carbon dioxide and epoxides under mild, solvent-free conditions. []

Q4: How does the structure of this compound relate to its hydrogen-bond basicity?

A: this compound exhibits significant hydrogen-bond basicity, a property crucial for its interactions with other molecules. [] Studies using 4-fluorophenol as a reference hydrogen-bond donor have established a pKHB scale for various secondary amines, including this compound. [] Its basicity is influenced by factors like ring size, with a trend of pyrrolidine = azetidine > piperidine > 2-methylaziridine > azepane. []

Q5: Is there evidence of this compound being used in the development of pharmaceutical agents?

A: Yes, research indicates the use of this compound in synthesizing pharmaceutical compounds. One example is the antihistaminic agent 1-(2-Ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)-benzimidazole difumarate (KB-2413). [] This highlights the versatility of this compound as a building block in medicinal chemistry.

Q6: What is known about the cytotoxicity of metal complexes containing this compound?

A: Studies using MCF-7 breast cancer cells demonstrated that ruthenium (II) arene complexes incorporating this compound exhibit potent, time-dependent cytotoxicity, comparable to cisplatin. [] Various biochemical assays, including AO/EB and Hoechst 33258 staining, alongside comet assays, indicate that these complexes induce a specific mode of cell death in MCF-7 cells, suggesting potential as anticancer agents. []

Q7: Can this compound be found in natural sources?

A: Yes, gas chromatography-mass spectrometry (GC-MS) analysis has identified this compound as a constituent of Trigonella foenum-graecum L. (fenugreek), belonging to the Leguminosae family. [] This finding suggests potential applications of this compound derived from natural sources.

Q8: Is there a way to produce this compound efficiently?

A: Research highlights an efficient process for cyclizing N-β-hydroxyethyl-N-methyl-1,3-propanediamine to this compound using a Cu20Cr10Mg10/γ-Al2O3 catalyst system. [] This suggests a potential avenue for industrial-scale production of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.